molecular formula C5H11BaO8P+2 B1433824 d-Ribofuranose, 5-(dihydrogen phosphate), barium salt CAS No. 24325-23-3

d-Ribofuranose, 5-(dihydrogen phosphate), barium salt

Cat. No.: B1433824
CAS No.: 24325-23-3
M. Wt: 367.44 g/mol
InChI Key: VNFDCDZWBYRPMC-VTJTUFIXSA-N
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Description

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a phosphonooxymethyl-substituted oxolane diolate

Properties

CAS No.

24325-23-3

Molecular Formula

C5H11BaO8P+2

Molecular Weight

367.44 g/mol

IUPAC Name

barium(2+);[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-8H,1H2,(H2,9,10,11);/q;+2/t2-,3-,4-,5+;/m1./s1

InChI Key

VNFDCDZWBYRPMC-VTJTUFIXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)[O-])[O-])O)OP(=O)(O)O.[Ba+2]

Canonical SMILES

C(C1C(C(C(O1)[O-])[O-])O)OP(=O)(O)O.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate typically involves the coordination of barium ions with the organic ligand. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound. Common reagents used in the synthesis include barium salts and the organic ligand precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the barium ion or the organic ligand.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Investigated for its potential interactions with biological molecules and systems.

    Medicine: Explored for its potential therapeutic properties or as a diagnostic agent.

    Industry: Utilized in the production of specialized materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to specific sites on these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Calcium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
  • Magnesium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate

Uniqueness

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions. These properties may include differences in reactivity, stability, and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Ribofuranose, 5-(dihydrogen phosphate), barium salt
Reactant of Route 2
d-Ribofuranose, 5-(dihydrogen phosphate), barium salt

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